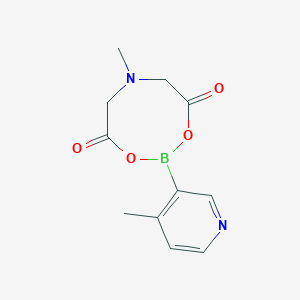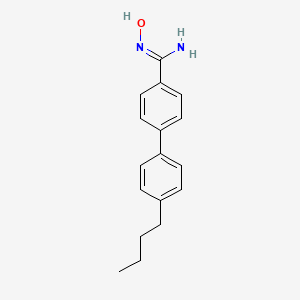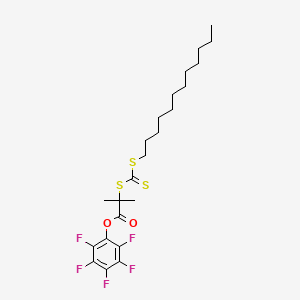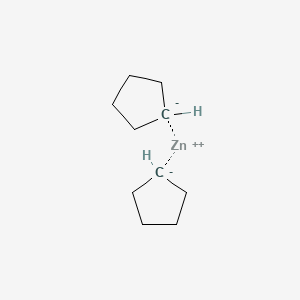![molecular formula C24H19I2N3O3 B12054992 methyl 4-[(E)-{2-[3-(3,6-diiodo-9H-carbazol-9-yl)propanoyl]hydrazinylidene}methyl]benzoate](/img/structure/B12054992.png)
methyl 4-[(E)-{2-[3-(3,6-diiodo-9H-carbazol-9-yl)propanoyl]hydrazinylidene}methyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 4-(2-(3-(3,6-DIIODO-9H-CARBAZOL-9-YL)PROPANOYL)CARBOHYDRAZONOYL)BENZOATE is a complex organic compound with the molecular formula C24H19I2N3O3 and a molecular weight of 651.246 g/mol . This compound is notable for its unique structure, which includes a carbazole moiety substituted with iodine atoms, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of METHYL 4-(2-(3-(3,6-DIIODO-9H-CARBAZOL-9-YL)PROPANOYL)CARBOHYDRAZONOYL)BENZOATE typically involves multiple steps, starting with the preparation of the carbazole core. The synthetic route often includes:
Iodination of Carbazole:
Formation of Propanoyl Derivative: The carbazole derivative is then reacted with a propanoyl chloride to form the propanoyl carbazole intermediate.
Hydrazonoyl Formation: The propanoyl carbazole is further reacted with hydrazine to form the hydrazonoyl derivative.
Esterification: Finally, the hydrazonoyl derivative is esterified with methyl 4-benzoate to yield the target compound.
Analyse Des Réactions Chimiques
METHYL 4-(2-(3-(3,6-DIIODO-9H-CARBAZOL-9-YL)PROPANOYL)CARBOHYDRAZONOYL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Applications De Recherche Scientifique
METHYL 4-(2-(3-(3,6-DIIODO-9H-CARBAZOL-9-YL)PROPANOYL)CARBOHYDRAZONOYL)BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It may be used in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of METHYL 4-(2-(3-(3,6-DIIODO-9H-CARBAZOL-9-YL)PROPANOYL)CARBOHYDRAZONOYL)BENZOATE involves its interaction with molecular targets through its carbazole core and iodine substituents. The compound can engage in π-π stacking interactions, hydrogen bonding, and halogen bonding, influencing various biochemical pathways and molecular targets .
Comparaison Avec Des Composés Similaires
METHYL 4-(2-(3-(3,6-DIIODO-9H-CARBAZOL-9-YL)PROPANOYL)CARBOHYDRAZONOYL)BENZOATE can be compared with other carbazole derivatives, such as:
3,6-Dibromo-9H-carbazole: Similar in structure but with bromine substituents instead of iodine.
3,6-Dimethoxy-9H-carbazole: Features methoxy groups instead of iodine, affecting its electronic properties.
4-(9H-Carbazol-9-yl)benzoic acid: Lacks the iodine substituents and the propanoyl hydrazonoyl group, making it less complex.
Propriétés
Formule moléculaire |
C24H19I2N3O3 |
|---|---|
Poids moléculaire |
651.2 g/mol |
Nom IUPAC |
methyl 4-[(E)-[3-(3,6-diiodocarbazol-9-yl)propanoylhydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C24H19I2N3O3/c1-32-24(31)16-4-2-15(3-5-16)14-27-28-23(30)10-11-29-21-8-6-17(25)12-19(21)20-13-18(26)7-9-22(20)29/h2-9,12-14H,10-11H2,1H3,(H,28,30)/b27-14+ |
Clé InChI |
PYIWVQOTKBJJER-MZJWZYIUSA-N |
SMILES isomérique |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N'-[(1E)-1-(4-bromophenyl)ethylidene]pyrazine-2-carbohydrazide](/img/structure/B12054933.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B12054940.png)

![Cucurbit[5]uril hydrate, contains acid of crystalization](/img/structure/B12054959.png)

![2-((E)-{2-[(Ethylamino)carbothioyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12054967.png)
![6-imino-2-oxo-7-(2-phenylethyl)-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12054972.png)


![9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12054998.png)

